molecular formula C13H7FO B3031122 1-Fluoro-9h-fluoren-9-one CAS No. 1514-16-5

1-Fluoro-9h-fluoren-9-one

Cat. No.: B3031122
CAS No.: 1514-16-5
M. Wt: 198.19 g/mol
InChI Key: WJRBIZJUWCBZCT-UHFFFAOYSA-N
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Description

1-Fluoro-9H-fluoren-9-one (CAS 1514-16-5) is a fluorinated derivative of fluorenone that serves as a valuable building block in organic synthesis and materials science research. This compound features a fluorine atom at the 1-position, which enhances its electron-withdrawing properties and influences its reactivity and electronic characteristics. It is particularly useful in the synthesis of more complex polycyclic aromatic structures via palladium-catalyzed annulation reactions with arynes . Researchers utilize this compound and its derivatives to explore a range of applications, including the development of new antimicrobial agents and the creation of advanced organic materials such as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . The strong electron-accepting nature of the fluorenone core makes it an excellent acceptor unit in donor-acceptor molecular architectures for electronic devices . With a molecular formula of C13H7FO and a molecular weight of 198.19 g/mol , it is a solid with a reported boiling point of approximately 341.4°C and a flash point of 132.7°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluorofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBIZJUWCBZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288585
Record name 1-fluoro-9h-fluoren-9-one
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Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514-16-5
Record name NSC56699
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-fluoro-9h-fluoren-9-one
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Mechanistic Investigations of Reactions Involving 1 Fluoro 9h Fluoren 9 One

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and understanding their mechanisms is crucial for reaction optimization and the development of new synthetic methods. For fluorenone derivatives, these reactions provide efficient routes to complex molecular architectures.

The synthesis of fluoren-9-ones, including 1-Fluoro-9H-fluoren-9-one, can be achieved through various palladium-catalyzed reactions. A common mechanistic cycle involves several key steps:

Oxidative Addition: The catalytic cycle often initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. In the synthesis of fluorenones from o-halobiaryls, this step is crucial. organic-chemistry.org For instance, in the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes to form fluorenones, one proposed pathway begins with the oxidative cyclization of Pd(0) with an aryne to form a palladacycle intermediate. nih.gov Subsequently, the oxidative addition of the haloarenecarboxaldehyde to this palladacycle can occur. nih.gov The reactivity in this step can be influenced by steric factors; for example, increased steric crowding around the carbon-iodine bond can hinder the oxidative addition of the palladium catalyst. nih.gov

Migratory Insertion: Following oxidative addition, migratory insertion of a coordinating species, such as carbon monoxide or an alkyne, into a palladium-carbon bond can occur. In the cyclocarbonylation of o-halobiaryls, CO insertion is a key step leading to the fluoren-9-one skeleton. organic-chemistry.org In the palladium-catalyzed 5-exo-dig annulation of o-alkynyl biaryls to form fluorenes, a proposed mechanism involves the migratory insertion of the triple bond into an ortho-palladated intermediate. nih.gov

Reductive Elimination: This is typically the final step in the catalytic cycle, where the desired product is expelled from the palladium center, and the palladium catalyst is regenerated in its active low-valent state. In the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters, the final step is a reductive elimination that generates the fluorene (B118485) product and the Pd(0) species. labxing.com Similarly, in the synthesis of fluorenones via the annulation of arynes, reductive elimination from a Pd(IV) intermediate can lead to the final product. nih.gov

An alternative pathway in the annulation of o-alkynyl biaryls involves the formation of a palladium hydride species, followed by carbopalladation of the triple bond and subsequent reductive elimination to yield the fluorene product. nih.gov

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Fluorenone Synthesis

Mechanistic Step Description Example Reaction
Oxidative Addition The addition of a substrate (e.g., an aryl halide) to the palladium center, increasing its oxidation state. Pd(0) adds to an o-halobiaryl to initiate cyclocarbonylation. organic-chemistry.org
Migratory Insertion The insertion of a molecule (e.g., CO, alkyne) into a palladium-carbon bond. CO inserts into a Pd-aryl bond during fluorenone synthesis. organic-chemistry.org

| Reductive Elimination | The elimination of the product from the palladium center, decreasing its oxidation state and regenerating the catalyst. | The final fluorenone product is eliminated from the Pd complex. nih.govlabxing.com |

The choice of ligand coordinated to the palladium center plays a critical role in the efficiency and selectivity of the catalytic reaction. Ligands can influence the electronic and steric properties of the catalyst, thereby affecting the rates of oxidative addition, reductive elimination, and other elementary steps.

In the palladium-catalyzed synthesis of fluoren-9-ones via cyclocarbonylation, tricyclohexylphosphine (B42057) has been identified as an effective ligand. organic-chemistry.org For the annulation of arynes with 2-haloarenecarboxaldehydes, P(o-tolyl)3 is a commonly used ligand. nih.gov The ratio of the palladium precursor to the ligand can also be a crucial parameter to optimize. For example, in the synthesis of 9-fluorenylidenes, a 1:2 ratio of Pd(dba)2 to the dppm ligand was found to be more effective than a 1:1 ratio. nih.gov

The catalyst turnover-limiting step can vary depending on the specific reaction. In some palladium-catalyzed C-H activation reactions for the formation of fluoren-9-ones, the C-H bond cleavage has been identified as the rate-determining step. labxing.comresearchgate.net

Proposed Pathways (e.g., Oxidative Addition, Reductive Elimination, Migratory Insertion)

Electrochemical Reaction Mechanisms

The electrochemical behavior of fluorenone derivatives is of interest for their applications in materials science, particularly in organic electronics. Electrochemical methods can also be employed to study reaction mechanisms and the properties of intermediates.

Single-electron transfer (SET) is a fundamental process in which an electron is transferred from a donor molecule to an acceptor molecule, resulting in the formation of radical ions. numberanalytics.com This process is central to many electrochemical and photochemical reactions. In the context of electrooxidation, a molecule loses an electron at an electrode surface to form a radical cation.

While specific studies on the electrooxidation of this compound are not extensively detailed in the provided context, the general principles of SET are applicable. The fluorine substituent, being electron-withdrawing, is expected to influence the oxidation potential of the molecule. The electrooxidation of related fluorene derivatives can lead to the formation of radical cations that can undergo subsequent reactions. The study of fluorene itself has shown that its deprotonated form can act as a radical initiator via a photoinduced electron transfer process, highlighting the ability of the fluorene system to participate in SET reactions. rsc.org

The complexation of a molecule can significantly alter its redox properties. For instance, the interaction of 9-hydroxyfluorene with hairpin DNA through hydrogen bonds was shown to significantly increase the charge transfer resistance, a phenomenon detectable by electrochemical impedance spectroscopy. ebi.ac.uk While this specific example involves a fluorenol derivative, it illustrates how non-covalent interactions can impact electrochemical behavior.

In the context of this compound, complexation with metal ions or other molecules could potentially influence its redox potentials by altering the electron density of the fluorenone core. The fluorine atom and the carbonyl group can both act as sites for coordination or intermolecular interactions. Such complexation could stabilize or destabilize the radical ions formed during redox processes, thereby shifting the oxidation and reduction potentials.

Single-Electron Transfer (SET) Processes in Electrooxidation

Photochemical Reaction Mechanisms

Photochemical reactions, initiated by the absorption of light, can lead to unique chemical transformations that are often inaccessible through thermal methods. Fluorenone and its derivatives are known for their photochemical activity. cymitquimica.comcymitquimica.com

The photochemical behavior of fluorenones can involve the formation of excited singlet and triplet states upon absorption of UV-Vis light. These excited states can then undergo various processes, including intersystem crossing, fluorescence, phosphorescence, and chemical reactions.

For some fluorenone derivatives, photochemical reactions can lead to the formation of radical species. researchgate.net For instance, 2-Bromo-9-fluorenone is known to undergo photochemical reactions. cymitquimica.com While specific mechanistic studies on the photochemistry of this compound are not detailed in the provided search results, it is known that fluorenone derivatives can participate in photochromic behavior. researchgate.net For example, certain 2,2-diphenyl-2H-pyranofluorenols exhibit photochromism, a reversible transformation between two forms having different absorption spectra, induced by light. researchgate.net This process often involves the cleavage of a C-O bond in the excited state to form a colored, open-ring species. The presence of the fluorine substituent in this compound would likely influence the energies of the excited states and the quantum yields of the photochemical processes.

Photolysis Pathways and Identification of Intermediates

The photolysis of fluorenone and its derivatives involves a series of complex photochemical processes, leading to various intermediates and final products. While specific studies on the photolysis of this compound are not extensively detailed in the provided results, the behavior of the parent compound, 9-fluorenone (B1672902), offers significant insights into the likely pathways.

Photochemical reactions of 9-fluorenone are sensitive to the solvent environment. researchgate.net For instance, when irradiated with UV light in acetonitrile (B52724), 9-fluorenone undergoes reduction through hydrogen abstraction from the solvent. This process yields fluoren-9-ol and succinonitrile (B93025) as products. The proposed mechanism involves the photo-excited 9-fluorenone abstracting a hydrogen atom from acetonitrile. researchgate.net A similar pathway could be anticipated for this compound, where the electron-withdrawing fluorine atom might influence the reactivity of the excited ketone.

Another key photolytic pathway involves the cleavage of bonds connected to the C9 position. Studies on related 9-aryl-9-fluorenol derivatives show that photolysis can lead to the formation of a short-lived 9-aryl-9-fluorenyl cation. uga.edu This is initiated by the photochemical cleavage of the bond at the anomeric carbon. uga.edu For precursors to this compound, such as a corresponding fluorenol, laser flash photolysis can generate a radical cation intermediate. acs.org

Furthermore, photolysis can generate aryl radicals. In the context of photoredox catalysis, aryl halides can be reduced by a photocatalyst to form a radical anion, which then cleaves to produce an aryl radical. beilstein-journals.org This radical can then be trapped or undergo further reactions. beilstein-journals.org The photolysis of certain nitrobenzyl compounds, which are structurally related in terms of having an aromatic core susceptible to photochemical excitation, proceeds through the formation of transient aci-nitro intermediates. acs.org While not directly a fluorenone, this highlights a common type of intermediate in the photochemistry of aromatic compounds.

Bacterial degradation studies also shed light on potential intermediates. Arthrobacter sp., for example, degrades fluorene via two pathways, one of which involves the formation of 9-fluorenol and 9H-fluoren-9-one as intermediates in what appears to be a dead-end route. csic.es This biological oxidation pathway mirrors the chemical reduction products observed in photolysis.

Table 1: Potential Intermediates in the Photolysis of Fluorenone Derivatives

Precursor/System Intermediate Method of Generation Reference
9-Fluorenone in Acetonitrile Fluoren-9-ol UV Irradiation researchgate.net
9-Aryl-9-fluorenol 9-Aryl-9-fluorenyl cation Photochemical Cleavage uga.edu
Aryl Halides Aryl Radical Photoredox Catalysis beilstein-journals.org
2-(2-nitrophenyl)propyl moiety Aci-nitro intermediate Photosensitization acs.org
Fluorenol Fluorenol Radical Cation Laser Flash Photolysis acs.org

Excited State Dynamics and Photophysical Processes

The photophysical behavior of 9-fluorenone is characterized by a strong sensitivity to its environment, particularly the polarity of the solvent. This is due to the nature of its lowest excited singlet state (S1), which can be of n-π* or π-π* character depending on the solvent. In nonpolar solvents, the S1 state is typically n-π, leading to a high triplet quantum yield (nearly 100%) due to very efficient intersystem crossing (ISC). osti.gov In polar solvents, the S1 state has more π-π character, which alters the photophysical parameters. The fluorine substituent in this compound is expected to influence these dynamics through its electronic effects.

Upon photoexcitation, fluorenone undergoes ultrafast Franck-Condon relaxation within femtoseconds, followed by relaxation to the S1 state in under a picosecond. Subsequent processes include vibrational relaxation within the S1 state and intersystem crossing to the triplet manifold. ebi.ac.uk Time-resolved fluorescence studies on fluorenone in hexane (B92381) revealed a vibrational relaxation time of 2.2 ps and a fluorescence lifetime of 110 ps, with the latter being attributed to ISC. In contrast, the fluorescence lifetime extends significantly in polar solvents like acetonitrile (16 ns) and DMSO (15.1 ns).

Flash photolysis studies have assigned the transient absorption spectrum of fluorenone to the triplet state, which decays with second-order kinetics. osti.gov The triplet lifetime in rigid media at 77K is approximately 2 ms, and the absence of phosphorescence suggests the lowest triplet state is of π-π* character. osti.gov

For substituted fluorene derivatives, the excited-state dynamics can be complex, involving multiple, energetically close-lying singlet states. nih.gov Hydrogen bonding interactions with protic solvents can play a crucial role, leading to time-dependent changes in the emission spectrum and population exchange between different singlet states. ebi.ac.uknih.gov Theoretical calculations using time-dependent DFT (TD-DFT) are often employed to understand these processes, including vertical and adiabatic energy calculations in various solvents. amazonaws.com

Table 2: Photophysical Data for 9-Fluorenone in Different Solvents

Solvent S1 State Character Fluorescence Lifetime Key Dynamic Process Reference
Hexane n-π* 110 ps Ultrafast Intersystem Crossing (ISC)
Acetonitrile π-π* 16.0 ns Slower ISC, Vibrational Relaxation (1.4 ps)
DMSO π-π* 15.1 ns Slower ISC, Vibrational Relaxation (2.4 ps)
Methanol π-π* (H-bonded) - Hydrogen-bond reorganization ebi.ac.uk

Intramolecular Rearrangements and Cyclization Mechanisms

The synthesis and transformation of the fluorenone scaffold often involve intramolecular rearrangements and cyclization reactions. A prominent method for synthesizing fluorenones is through the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.gov This process involves the in situ generation of an aryne, which then undergoes cyclization with the aldehyde in the presence of a palladium catalyst to form the tricyclic fluorenone system. nih.gov This methodology is efficient for producing substituted fluorenones from readily available starting materials. nih.gov

Another powerful strategy involves the deoxygenative radical cyclization of biarylcarboxylic acids, which can be achieved via photoredox catalysis. lookchem.com In this mechanism, an acyl radical is generated, which then rapidly undergoes intramolecular cyclization to yield the fluorenone structure. lookchem.com

Intramolecular rearrangements are also observed in related polycyclic aromatic systems. For example, the Claisen rearrangement, a lookchem.comlookchem.com-sigmatropic shift, can be used for the C-functionalization of anthraquinones, which share structural motifs with fluorenones. colab.ws In some cases, the replacement of an allyl group with a propargyl moiety can lead to an intramolecular cyclization product instead of a simple rearrangement. colab.ws

Mechanistic proposals for the formation of complex fluorene derivatives can involve unique intermediates. For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines is suggested to proceed through a common fluorene-9-spiroazitidine intermediate, which then rearranges to the final products. rsc.org Similarly, reactions of these fluorenols with aminobenzamides are proposed to occur via the formation of allene (B1206475) carbocation intermediates. thieme-connect.de

Radical Formation and Stability Studies

Radical intermediates play a significant role in the synthesis and reactions of fluorenone derivatives. The formation of acyl radicals from biarylcarboxylic acids under photoredox conditions is a key step in their cyclization to fluorenones. lookchem.com Similarly, aryl radicals can be generated from aryl halides, such as iodo- or bromo-substituted fluorenones, through a single electron transfer (SET) process mediated by a photocatalyst. beilstein-journals.org These highly reactive aryl radicals can then be trapped to form new C-C bonds. beilstein-journals.org

Radical-based polymerization processes also provide insights into radical stability. Nitroxide-mediated radical polymerization (NMRP) utilizes the reversible trapping of propagating polymer chains by stable nitroxide radicals. mdpi.com This creates a dynamic equilibrium between active and dormant species, allowing for controlled polymerization. mdpi.com The stability of the C–ON bond in the resulting alkoxyamines is crucial; its strength is influenced by both steric and electronic effects, with steric factors often having a more significant impact on the bond dissociation energy. mdpi.com

Mechanistic studies involving radical trapping experiments are often used to confirm the presence of radical pathways. lookchem.commdpi.com For example, in the photocatalyzed synthesis of fluorenones, the mechanism can be elucidated through radical trapping, light on/off studies, and quantum yield measurements to distinguish between photoredox and radical-chain pathways. mdpi.com These studies are essential for understanding the stability and reactivity of the radical intermediates involved.

Advanced Spectroscopic and Structural Characterization of 1 Fluoro 9h Fluoren 9 One

The comprehensive analysis of 1-Fluoro-9H-fluoren-9-one, a fluorinated derivative of fluorenone, relies on a suite of advanced spectroscopic techniques. These methods provide a detailed understanding of its molecular structure, electronic properties, and functional group characteristics.

Computational Chemistry and Theoretical Studies on 1 Fluoro 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic compounds like 1-Fluoro-9H-fluoren-9-one. DFT methods are favored for their balance of computational cost and accuracy in determining the electronic structure and energy of molecules. worldscientific.com Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets like 6-31G* or 6-311+G(d,p) to perform these calculations. nist.govacs.orgkoreascience.kr

Geometry optimization is a fundamental computational task that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. arxiv.org For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. The fluorene (B118485) core is known to be nearly planar, and calculations confirm this structural feature. nih.gov

Table 1: Calculated Geometric Parameters for 9-Fluorenone (B1672902) (as a reference) Calculations performed at the B3LYP/6-31G level of theory.*

ParameterBondCalculated Value
Bond LengthC=O1.21 Å
Bond LengthC1-C21.39 Å
Bond LengthC9-C101.49 Å
Bond AngleC12-C13-C8105.1°
Bond AngleO=C9-C12127.5°
Data derived from studies on 9-fluorenone, which serves as a structural model. koreascience.kr

DFT calculations are highly effective in predicting various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. frontiersin.org The Gauge-Independent Atomic Orbital (GIAO) method, typically employed at a DFT level like B3LYP/6-311+G(d,p), is used to compute the isotropic magnetic shielding tensors for ¹H and ¹³C nuclei. beilstein-journals.org These values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). beilstein-journals.org The local electronic environment, influenced by factors like electronegativity and hydrogen bonding, dictates the chemical shift, and calculations can accurately model these effects. libretexts.org For this compound, calculations would predict a significant downfield shift for carbons and protons near the electron-withdrawing fluorine atom and carbonyl group.

Vibrational Frequencies: The vibrational spectrum of a molecule provides a fingerprint based on its molecular motions. smu.edu DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of vibration. Studies on 9-fluorenone using the B3LYP/6-31G* method have shown excellent agreement between the calculated frequencies and experimental data from FT-IR and Raman spectroscopy. koreascience.kr Key vibrational modes, such as the C=O stretching frequency (typically around 1720 cm⁻¹), aromatic C-H stretches, and C-F stretching modes, can be precisely assigned. cdnsciencepub.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. nist.gov

Table 2: Selected Calculated Vibrational Frequencies for 9-Fluorenone (as a reference) Calculations performed at the B3LYP/6-31G level of theory.*

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch1721
Aromatic C-H Stretch3050-3100
C-C Ring Stretch1600-1650
Data derived from studies on 9-fluorenone. koreascience.kr

Electronic Spectra: Time-dependent DFT (TD-DFT) is the method of choice for modeling the electronic transitions that are observed in UV-Vis absorption spectroscopy. worldscientific.com By calculating the excited-state energies, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions. mdpi.com For fluorenone derivatives, these calculations can identify transitions such as the π → π* transitions within the aromatic system and the n → π* transition associated with the carbonyl group. researchgate.net Functionals like CAM-B3LYP or ωB97XD are often used as they provide a better description of charge-transfer excitations. amazonaws.combgsu.edu

Molecular Geometry Optimization and Conformational Analysis

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical calculations are invaluable for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, these models can identify intermediates, transition states, and determine the activation energies. acs.org For this compound, this could involve modeling its synthesis, such as through palladium-catalyzed reactions, or its subsequent functionalization. researchgate.net

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, DFT calculations can be used to compare a stepwise Meisenheimer complex pathway with a concerted mechanism. acs.org The geometries of the transition states are optimized, and their energies are calculated to determine the activation barrier (ΔG‡). acs.org This provides insight into the reaction kinetics and the regioselectivity, explaining why a nucleophile might prefer one position over another. researchgate.net

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Electrostatic Potential, Charge Distribution)

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory, which describes chemical reactivity. wuxibiology.com The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. cdnsciencepub.commissouristate.edu The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. missouristate.edu For this compound, the electron-withdrawing nature of the fluorine atom and the carbonyl group is expected to lower the energy of both the HOMO and LUMO compared to the parent fluorene molecule, affecting its electronic and optical properties.

Table 3: Representative HOMO/LUMO Energies for Fluorenone Derivatives

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
9-Fluorenone-6.3-2.53.8
2-Fluoro-9-fluorenone-6.4-2.63.8
Values are illustrative and depend on the specific computational method and basis set used. Data derived from general findings on substituent effects. cdnsciencepub.commissouristate.edu

Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP is color-coded, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would show a strong negative potential around the carbonyl oxygen atom and a positive potential around the hydrogens of the aromatic rings. researchgate.net

Charge Distribution: DFT calculations can also quantify the partial charge on each atom in the molecule using various population analysis schemes (e.g., Mulliken, Hirshfeld, RESP). rsc.org This analysis reveals the extent of charge polarization within the molecule. In this compound, the fluorine and oxygen atoms would carry significant negative partial charges, while the adjacent carbon atoms (C1 and C9) would be more electropositive.

Thermodynamic and Kinetic Property Calculations

Computational methods can provide reliable estimates of key thermodynamic properties. nist.govnist.gov By performing vibrational frequency calculations on an optimized geometry, it is possible to compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy at different temperatures. nist.gov

For the parent compound 9-fluorenone, extensive studies have combined experimental measurements with DFT calculations (B3LYP/6-31+G(d,p)) to derive highly accurate ideal-gas thermodynamic properties, including the standard molar enthalpy of formation (Δ_fH°_gas) and molar entropy. nist.govnist.gov These computational approaches can be applied to this compound to predict its thermodynamic stability. Kinetic properties, such as reaction rate constants, can be estimated from the activation energies derived from transition state theory and the Gibbs free energies of reactants and transition states. researcher.life

Table 4: Calculated Thermodynamic Properties for 9-Fluorenone at 298.15 K (as a reference)

PropertyValueUnit
Enthalpy of Formation (gas)52.30 ± 2.30kJ/mol
Standard Entropy (gas)368.5J/(mol·K)
Heat Capacity (gas)179.3J/(mol·K)
Data from combined experimental and computational studies on 9-fluorenone. nist.govchemeo.com

Solvent Effects on Molecular and Electronic Structure

Reactions and spectroscopic measurements are often performed in solution, and the solvent can significantly influence a molecule's properties. nih.gov Computational models can account for these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM). worldscientific.commdpi.com

These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. amazonaws.com Using these models, it is possible to calculate how the solvent affects the optimized geometry, electronic properties (HOMO/LUMO energies), and spectroscopic parameters of this compound. For example, polar solvents are expected to stabilize charge-separated states, which can lead to shifts in UV-Vis absorption spectra (solvatochromism) and alter the relative energies of reactants and transition states in a reaction. bgsu.edu

Applications of 1 Fluoro 9h Fluoren 9 One in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The fluorene (B118485) motif is a widely used building block for constructing organic semiconductors for OLEDs, as it provides a desirable wide band gap and enhanced material stability. researchgate.net The introduction of fluorine, as in 1-Fluoro-9H-fluoren-9-one, further refines these properties, offering a pathway to develop highly efficient and stable emitters, especially for the challenging blue-light spectrum. researchgate.net

The development of stable and efficient blue-light-emitting materials remains a significant challenge in OLED technology. researchgate.net Fluorene-based compounds are excellent candidates for blue emitters due to their inherent wide energy gap. researchgate.netencyclopedia.pub The functionalization of the fluorene core, for instance with fluorine atoms, is a key strategy for tuning the emission color and enhancing color purity. dergipark.org.tr

The photophysical and electroluminescent properties of materials are paramount to their performance in OLEDs. Fluorine substitution on the fluorenone core, as seen in this compound, lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can enhance electron transport in organic semiconductors. This improved charge transport contributes to higher device efficiency. acs.org

The performance of OLEDs using fluorene-based emitters has shown significant promise. In one study, a device using a 2,7-bis{2[phenyl(m-tolyl)amino]-9,9-dimethyl-fluorene-7-yl}-9,9-dimethyl—fluorene (MDP3FL) emitter achieved an external quantum efficiency (EQE) of 1.9% at a luminance of 100 cd/m². encyclopedia.pub More advanced phenanthroimidazole derivatives have reached even higher efficiencies; a non-doped device showed a maximum current efficiency of 9.20 cd A⁻¹ and an EQE of 5.56%. rsc.org While specific data for a device using only this compound is not detailed, the performance of these related fluorinated and fluorene-based systems underscores the potential of this molecular structure.

Below is a table summarizing the performance of representative OLED devices using fluorene-based emitters, illustrating the high efficiencies that can be achieved.

Emitter MaterialHostMax. EQE (%)Max. Current Efficiency (cd/A)Max. Power Efficacy (lm/W)CIE CoordinatesRef.
1-((9,9-diethyl-9H-fluoren-2yl)ethynyl)pyrene (PA-1)CBP3.51.91.2(0.15, 0.06) encyclopedia.pub
2,7-bis{2[phenyl(m-tolyl)amino]-9,9-dimethyl-fluorene-7-yl}-9,9-dimethyl—fluorene (MDP3FL)CBP1.9--(0.15, 0.12) encyclopedia.pub
Pyrene substituted Phenanthroimidazole (PPI-Py)None5.569.208.50- rsc.org
2,2′,7,7′-tetrakis(3-fluorophenyl)spiro-9,9′-bifluorene (Spiro-(3)-F)None---(0.16, 0.12) encyclopedia.pub

Operational stability is a critical factor for the commercial viability of OLED materials, and molecular design plays a crucial role in this aspect. The fluorene unit itself imparts significant thermal stability. researchgate.net The introduction of fluorine atoms can further enhance the intrinsic stability of a molecule. nih.gov This is partly because the carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making the molecule more resistant to chemical degradation during device operation.

Furthermore, the rigid structure of the fluorene core helps to prevent morphological changes in the thin films of the OLED device, which is a common cause of degradation. researchgate.net Studies on deuterated materials, which also involve replacing hydrogen with a heavier atom, have shown that such substitutions can lead to lower vibrational energies and reduced non-radiative decay rates, ultimately enhancing molecular stability and device lifetime. nih.gov A similar principle applies to fluorination, where the strategic placement of fluorine atoms, as in this compound, can lead to more robust and long-lasting OLED devices.

Photophysical and Electroluminescent Performance

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

In the realm of solar energy, derivatives of this compound are investigated for their potential in both dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). The electron-accepting nature of the fluorenone core is a key feature exploited in these applications. chemmethod.comrsc.org

In solar cell applications, materials are needed to either accept electrons (acceptors) or transport holes (hole-transporting materials, HTMs). The 9-fluorenone (B1672902) structure has been successfully used as a core electron-withdrawing block to design non-fullerene acceptors for OPVs. rsc.org The strong electron affinity of the fluorenone moiety facilitates the crucial process of exciton (B1674681) separation at the donor-acceptor interface. The introduction of a fluorine atom can further enhance electron-accepting properties by lowering the LUMO energy level. dergipark.org.tr This makes the this compound framework a promising candidate for constructing efficient electron acceptor materials.

Conversely, the broader fluorene structure (without the ketone group) is widely used in designing hole-transporting materials. rsc.orgmdpi.comresearchgate.netacs.org By modifying the fluorene core, for instance by creating spiro-compounds like Spiro-OMeTAD, materials with excellent hole mobility and appropriate Highest Occupied Molecular Orbital (HOMO) energy levels can be synthesized. acs.orgwhiterose.ac.uk While this compound itself is primarily an acceptor due to the ketone, it can be chemically modified into derivatives suitable for hole transport, demonstrating the versatility of the core fluorene skeleton. In DSSCs, dyes based on a fluoren-9-ylidene moiety (a derivative of fluorenone) have been synthesized to act as sensitizers, absorbing light and injecting electrons into the semiconductor's conduction band. utep.edu

The performance of solar cells incorporating fluorenone derivatives has demonstrated the viability of this class of materials. In one study, new dyes featuring a fluoren-9-ylidene unit were synthesized and used in DSSCs. utep.edu These devices achieved power conversion efficiencies (PCE) of up to 4.09%. utep.edu Another investigation into non-fullerene acceptors for OPVs used a 9-fluorenone core (DPP-FN-DPP) blended with a P3HT donor polymer, which resulted in a PCE of 2.11%. rsc.org

The key performance parameters for these solar cells are summarized in the table below. These findings highlight that while efficiencies are still being optimized, the fluorenone unit is a valid and promising building block for photovoltaic applications. Further molecular engineering, such as optimizing the donor-acceptor combination and modifying the side chains, is expected to lead to higher efficiencies. osti.gov

Device TypeAcceptor/Dye MaterialDonor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (η%)Ref.
DSSCDye 1 (Fluoren-9-ylidene based)-0.618.87703.80 utep.edu
DSSCDye 2 (Fluoren-9-ylidene based)-0.639.61674.09 utep.edu
DSSCDye 3 (Fluoren-9-ylidene based)-0.629.38694.02 utep.edu
OPVDPP-FN-DPP (9-Fluorenone core)P3HT0.776.22442.11 rsc.org

Photoelectrochemical Characterization

The electron-accepting fluorenone moiety is a key component in the design of organic dyes for dye-sensitized solar cells (DSSCs). In a typical DSSC, a sensitizing dye absorbs light and injects an electron into the conduction band of a semiconductor, such as titanium dioxide (TiO2), generating a photocurrent. nih.gov The fluorenone unit can act as an effective electron-accepting spacer in donor-π-acceptor (D-π-A) dyes, facilitating charge separation and influencing the energy levels of the molecule. researchgate.netresearchgate.net

Research into new organic dyes for DSSCs has incorporated the fluorenone structure to improve photovoltaic performance. researchgate.net A study of four novel organic dyes (F1–F4) using a fluorenone spacer and a cyanoacrylic acid anchoring group demonstrated that the energy levels could be tuned by altering the electron donor group. researchgate.net This tuning is crucial for optimizing the electron injection from the dye to the TiO2 and the regeneration of the dye by the electrolyte. researchgate.net The incorporation of the fluorenone unit in dye skeletons has been shown to lead to high open-circuit voltages (Voc), a key parameter in solar cell efficiency. utep.edu For instance, devices using fluoren-9-ylidene-based dyes have achieved Voc values as high as 0.794 V. utep.edu

Furthermore, fluorenone derivatives have been investigated as electron-accepting building blocks for non-fullerene acceptors in organic solar cells. nih.govrsc.org These materials exhibit deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, which is advantageous for achieving high Voc. nih.gov An organic solar cell using a 9-fluorenone-based acceptor achieved a high Voc of 0.97 V and a power conversion efficiency (PCE) of 1.2%. rsc.org The photoelectrochemical properties of these materials demonstrate the potential of the fluorenone core in solar energy conversion technologies. researchgate.net

Photovoltaic Performance of Fluorenone-Based Dyes in DSSCs
DyeVoc (mV)Jsc (mA cm-2)Fill Factor (FF)PCE (%)Source
F16056.970.723.05 researchgate.net
F25878.990.703.71 researchgate.net
F358010.450.724.34 researchgate.net
F456511.710.714.71 researchgate.net
Dye 17948.230.613.98 utep.edu
Dye 27858.770.604.09 utep.edu

Organic Field-Effect Transistors (OFETs) and Charge Transport Properties

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. acs.org The performance of an OFET is largely determined by the charge transport properties of the organic semiconductor used as the active layer. tue.nl Fluorenone is recognized as a valuable electron-deficient unit for creating high-performance organic semiconductors due to its chemical stability and tunable energy levels. researchgate.net

Donor-acceptor (D-A) small molecules incorporating a fluorenone acceptor unit have been synthesized and tested in OFETs. researchgate.net In one study, a fluorenone derivative with an alkylated double thiophene (B33073) donor unit was used in a vacuum-deposited OFET. The device exhibited p-channel behavior, transporting positive charge carriers (holes), with a notable mobility and a high current on/off ratio. researchgate.net The morphology of the thin film and the molecular packing, which can be influenced by processing conditions like thermal annealing, play a critical role in optimizing charge transport. researchgate.net The introduction of additional electron-withdrawing groups, such as the fluorine atom in this compound, is a known strategy to develop air-stable n-channel (electron-transporting) semiconductor materials. acs.org

The performance of these devices is characterized by several parameters, including the charge carrier mobility (µ), which measures how quickly charges move through the material, the on/off ratio (Ion/Ioff), which indicates the switching efficiency, and the threshold voltage (Vth), the voltage required to turn the transistor on. tue.nl

OFET Performance of a Fluorenone-Based Semiconductor
CompoundDevice StructureMobility (μ) (cm2V-1s-1)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)Source
2-(5'-(2-ethylhexyl)-[2,2'-bithiophen]-5-yl)-9H-fluoren-9-oneTop-contact, bottom-gate0.02107-9.8 researchgate.net

Functional Polymers and Copolymers Incorporating Fluorenone Units

Polyfluorenes are a class of conjugated polymers known for their high fluorescence quantum yields and good charge transport properties, making them suitable for organic light-emitting diodes (OLEDs) and polymer solar cells. taylorandfrancis.commdpi.comwikipedia.org Incorporating fluorenone units into the polymer backbone is a strategy to tune the material's electronic and optical properties. acs.org The electron-withdrawing nature of the fluorenone unit can lower the LUMO energy level of the polymer, which is beneficial for creating electron-accepting materials for all-polymer solar cells. wikipedia.org

Fluorination of these polymers offers another level of property tuning. The synthesis of fluorene-based polymers containing fluorinated benzene (B151609) moieties has been shown to result in higher fluorescence quantum yields and improved thermal stability compared to their non-fluorinated counterparts. researchgate.net The synthesis of these copolymers is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the creation of alternating donor-acceptor structures. mdpi.comacs.org

For example, a regioregular, alternating copolymer of fluorenone and dialkylbithiophene, named PDOBTF, was synthesized and showed a smaller intensity absorption peak attributed to the n-π* transition in the fluorenone carbonyl group. acs.org This polymer could be chemically doped to achieve significant electrical conductivity. acs.org Such functional polymers demonstrate the versatility of the fluorenone building block in creating materials with tailored properties for a wide array of electronic applications. acs.orgresearchgate.net

Properties of Functional Polymers Containing Fluorenone Units
PolymerKey MonomersSynthesis MethodNotable PropertySource
PDOBTFFluorenone, DialkylbithiopheneNi(0) polycondensationConductivity of 0.05 S cm-1 after doping acs.org
Fluorinated PolyfluorenesFluorene, Fluorinated BenzenesSuzuki CouplingHigher thermal stability and fluorescence quantum yield researchgate.net
PFCN CopolymersFluorene, 9,10-dicyanophenanthreneSuzuki PolycondensationGreenish-blue electroluminescence in OLEDs mdpi.com

Strategic Use of 1 Fluoro 9h Fluoren 9 One As a Key Building Block in Complex Organic Synthesis

Synthesis of Fluorinated Polycyclic Aromatic Compounds

1-Fluoro-9H-fluoren-9-one serves as a important starting material for the synthesis of more complex fluorinated polycyclic aromatic hydrocarbons (PAHs). These compounds are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

One of the primary methods for extending the polycyclic system involves palladium-catalyzed annulation reactions. For instance, this compound can be utilized in reactions with in-situ generated arynes to construct larger fused aromatic systems. nih.gov This method allows for the creation of new carbon-carbon bonds under relatively mild conditions, providing a direct route to functionalized, fluorinated PAHs. nih.gov The fluorine substituent not only influences the electronic characteristics of the final product but can also direct the regioselectivity of subsequent transformations.

The synthesis of substituted 9-fluorenylidenes and 9,10-phenanthrenes, which are important carbocyclic ring systems, can be achieved from 9H-fluoren-9-one derivatives. nih.gov Palladium-catalyzed annulation of arynes with ortho-halostyrenes and ortho-halo allylic benzenes represents a powerful strategy for constructing these complex structures in a single synthetic step. nih.gov

Table 1: Examples of Palladium-Catalyzed Annulation Reactions for the Synthesis of Polycyclic Aromatic Compounds

Starting MaterialReagentCatalyst SystemProduct TypeRef.
This compound2-(Trimethylsilyl)phenyl triflate/CsFPd(dba)₂/dppmFluorinated Phenanthrene Derivative nih.gov
o-HalostyreneAryne PrecursorPalladium(0)9-Fluorenylidene nih.gov
o-Halo Allylic Benzene (B151609)Aryne PrecursorPalladium(0)9,10-Phenanthrene nih.gov
2-Iodobenzaldehyde2-(Trimethylsilyl)phenyl triflate/CsFPd(dba)₂/P(o-tolyl)₃Fluoren-9-one nih.gov

This table is illustrative and specific reaction conditions may vary.

Preparation of Diversified Heterocyclic Systems and Spiro Compounds

The reactivity of the carbonyl group and the aromatic rings in this compound allows for its conversion into a wide range of heterocyclic and spirocyclic structures. These classes of compounds are of high interest in medicinal chemistry and materials science.

Heterocyclic Systems

The carbonyl group of this compound can be readily transformed into other functional groups, which then serve as handles for the construction of heterocyclic rings. For example, conversion to an oxime followed by reaction with various reagents can lead to the formation of diverse heterocyclic systems. nih.gov The synthesis of fluorenyl-hydrazonothiazole derivatives, for instance, starts from the corresponding fluorenone. mdpi.com These thiazole (B1198619) derivatives are synthesized via the Hantzsch reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds. mdpi.com

Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, exhibit unique three-dimensional structures and are valuable in materials science and for creating novel molecular scaffolds. 20.210.105arkat-usa.org this compound is a key precursor for the synthesis of spiro[fluorene-9,9′-xanthene] (SFX) derivatives. 20.210.105whiterose.ac.uk The condensation reaction of 9-fluorenones with resorcinol (B1680541) derivatives, often catalyzed by an acid such as p-toluenesulfonic acid or methanesulfonic acid, provides a direct, one-pot method to access these spirocyclic frameworks. arkat-usa.orgwhiterose.ac.uk The fluorine substituent on the fluorene (B118485) core can modulate the electronic properties and solubility of the resulting spiro compounds. 20.210.105

Table 2: Synthesis of Spiro[fluorene-9,9′-xanthene] Derivatives

Fluorenone ReactantCoreagentCatalystProductRef.
This compoundResorcinolp-TsOH3',6'-Dihydroxy-spiro[fluorene-9,9'-xanthene] derivative arkat-usa.org
2,7-Dibromo-9-fluorenoneResorcinolZnCl₂/HClDibromo-substituted SFX 20.210.105
9H-fluoren-9-oneHalogenated PhenolsMeSO₃HHalogenated SFX analogs whiterose.ac.uk

Enabling Access to Novel Fluorine-Containing Bioactive Scaffolds

The incorporation of fluorine into organic molecules can significantly impact their biological activity by altering properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net this compound serves as a valuable starting point for the synthesis of novel, fluorine-containing scaffolds with potential biological applications.

The fluorene core itself is present in a number of biologically active compounds. nih.gov By starting with the fluorinated analogue, medicinal chemists can systematically explore the effects of fluorine substitution on the activity of these scaffolds. For example, the synthesis of pyrazole (B372694) derivatives, a class of compounds known for a wide range of biological activities, can incorporate fluorinated building blocks. mdpi.com Multicomponent reactions are often employed to efficiently construct complex bioactive molecules from simple precursors. mdpi.com

Furthermore, the development of new synthetic methodologies, such as the oxidative fluorodecarboxylation with [¹⁸F]fluoride, allows for the introduction of fluorine isotopes, which is crucial for applications in positron emission tomography (PET) imaging. nih.gov The 9,9-difluoro-9H-fluorene motif, accessible from fluorenone precursors, is found in the core structure of some antiviral drugs. nih.gov

Regioselective Functionalization and Derivatization at the Fluorenone Core

The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for the synthesis of well-defined derivatives for various applications. The fluorine atom, along with the ketone group, influences the reactivity and regioselectivity of subsequent chemical transformations.

Electrophilic aromatic substitution reactions on the fluorenone core are directed by the existing substituents. The fluorine atom is a deactivating, ortho-, para-directing group, while the carbonyl group is a deactivating, meta-directing group. This interplay of directing effects can be exploited to achieve regioselective functionalization.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. researchgate.net By using a directed metalation group, it is possible to deprotonate a specific ortho-position, followed by quenching with an electrophile to introduce a new substituent. While not specifically detailed for this compound in the provided context, this general strategy is applicable to substituted aromatic compounds and could be used to selectively functionalize the fluorenone core. For example, the regioselective lithiation of 4-halobenzoic acids has been demonstrated. researchgate.net

The carbonyl group itself offers a site for a variety of transformations. It can be reduced to an alcohol, which can then be further functionalized, or it can undergo addition reactions with organometallic reagents. For instance, the decarboxylative radical addition to 9-fluorenone (B1672902) allows for the introduction of various alkyl and aryl groups at the C9 position. rsc.org

Biological and Medicinal Research Perspectives of 1 Fluoro 9h Fluoren 9 One Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For derivatives of 1-Fluoro-9H-fluoren-9-one, these studies involve systematically modifying the chemical structure and evaluating the resulting impact on their interaction with biological targets.

Key modifications often involve the introduction of different substituents at various positions on the fluorenone ring. For instance, the addition of halogen atoms to pyrrolidine (B122466) derivatives has been shown to increase their binding affinity to target proteins. The nature and position of these substituents are critical determinants of the compound's biological effect. nih.gov In the context of thiosemicarbazones derived from fluorenone, alterations to the amino substituents or the N-heterocyclic ring can significantly affect their biological activity. ujpronline.com Similarly, changes to the aldehyde or ketone structure have been found to influence the antibacterial and anticancer properties of these derivatives. ujpronline.com

One area of focus has been the development of ligands for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). SAR studies on the tilorone (B613820) scaffold identified 'one-armed' substituted fluoren-9-ones as potent α7 nAChR ligands. nih.gov These studies have guided the design of novel derivatives with improved affinity and selectivity.

Compound/Derivative Class Structural Modification Impact on Biological Activity
Pyrrolidine DerivativesIntroduction of halogen atomsIncreased binding affinity to target proteins
Fluorenone ThiosemicarbazonesChanges in amino substituents or N-heterocyclic ringAffects overall biological activity ujpronline.com
Fluorenone ThiosemicarbazonesAlterations in the aldehyde or ketone structureInfluences antibacterial and anticancer activity ujpronline.com
Tilorone-based Fluoren-9-ones'One-armed' substitution patternIdentified as potent α7 nAChR ligands nih.gov

This table summarizes key structure-activity relationship findings for various classes of fluorenone derivatives.

Applications as Ligands for Specific Biological Targets (e.g., α7 Nicotinic Acetylcholine Receptor)

Derivatives of this compound have emerged as promising ligands for the α7 nicotinic acetylcholine receptor (nAChR), a target implicated in cognitive disorders like schizophrenia and Alzheimer's disease. openmedicinalchemistryjournal.com The interaction of β-Amyloid with α7 nAChRs is thought to contribute to neuronal dysfunction and neurodegeneration. openmedicinalchemistryjournal.com

Research has focused on developing selective α7 nAChR agonists and radioligands for imaging. For example, a series of fluoren-9-one based derivatives were synthesized and evaluated for their ability to target the α7 nAChR. nih.gov Within this series, compounds 8a and 8c demonstrated the highest affinity and selectivity. nih.gov Another study reported on a series of 9H-fluoren-9-one substituents, with a meta-iodine substituted fluorenone (compound 5) showing high binding affinity (Ki = 9.3 nM) and selectivity for α7-nAChRs. rsc.org

These findings underscore the potential of fluorenone derivatives as scaffolds for developing novel therapeutics and diagnostic tools for neurological and psychiatric conditions associated with α7 nAChR dysfunction.

Enzyme Inhibition Studies (e.g., Human Carbonic Anhydrase Isozymes)

Fluorenone derivatives have also been investigated as inhibitors of various enzymes, including human carbonic anhydrase (hCA) isozymes. In one study, a series of 9-benzylidene-9H-fluorene-substituted urea (B33335) and thiourea (B124793) derivatives were synthesized and tested for their inhibitory effects on hCA I and II. mjcce.org.mk All the synthesized compounds showed inhibitory activity against both isoenzymes. mjcce.org.mk

Specifically, compound 5f was the most potent inhibitor of hCA I with an IC50 value of 21.4 μM, while compound 5s was the most effective inhibitor of hCA II with an IC50 of 25.3 μM. mjcce.org.mk Other research has explored the potential of fluorenol, a fluorene (B118485) derivative, to inhibit specific enzymes involved in various disease processes. smolecule.com Additionally, some fluorene derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, suggesting their potential as antimicrobial and anticancer agents.

Compound Target Enzyme Inhibitory Activity (IC50)
5f (9-benzylidene-9H-fluorene derivative)Human Carbonic Anhydrase I21.4 μM mjcce.org.mk
5s (9-benzylidene-9H-fluorene derivative)Human Carbonic Anhydrase II25.3 μM mjcce.org.mk

This table highlights the inhibitory activity of specific fluorenone derivatives against human carbonic anhydrase isozymes.

Development of Radioligands for Positron Emission Tomography (PET) Imaging

The development of radioligands for Positron Emission Tomography (PET) imaging is a significant area of research for this compound derivatives. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. uliege.be The ability to label fluorenone derivatives with positron-emitting radionuclides, such as fluorine-18, enables their use as probes for specific biological targets.

A key application is the imaging of α7 nicotinic acetylcholine receptors (nAChRs) in the brain. nih.gov Researchers have successfully designed and synthesized the first fluoren-9-one derived PET ligands selective for the α7 nAChR, specifically [¹⁸F]8a and [¹⁸F]8c. nih.gov The development of a fully automated radiosynthesis process facilitates the future clinical application of these radioligands. nih.gov In a related study, a meta-iodine substituted 9-fluorenone (B1672902) derivative was radiolabeled with iodine-125 (B85253) ([¹²⁵I]5) and showed promising results for imaging α7-nAChRs in vivo, with good brain uptake in mice. rsc.org

Investigation of General Biological Activities (e.g., Antibacterial, Antiviral, Anticancer, Neuromodulatory Properties)

Substituted fluorenones have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development. wikipedia.org These activities include antimicrobial, antiviral, anticancer, and neuromodulatory properties. ujpronline.comwikipedia.org

Antimicrobial Activity : Fluorenone derivatives have shown significant antimicrobial effects. nih.gov For instance, some derivatives exhibit activity against various bacterial strains by inhibiting enzymes like dihydrofolate reductase. Schiff bases derived from 9-fluorenone have also been investigated for their antimicrobial properties. jocpr.com

Antiviral Activity : Tilorone, a fluorenone derivative, is known for its antiviral properties. nih.gov

Anticancer Activity : Certain fluorene derivatives have been explored for their potential in cancer research. mjcce.org.mk Some have shown cytotoxic activities against human lung and breast carcinoma cell lines. The anticancer mechanism of some derivatives is linked to the inhibition of dihydrofolate reductase.

Neuromodulatory Properties : As discussed earlier, fluorenone derivatives are being investigated as ligands for nicotinic acetylcholine receptors, indicating their potential as neuromodulatory agents. ujpronline.comnih.gov

Fluorenone-Based Electrochemical Sensors for Biomolecule Detection

Electrochemical sensors offer a rapid, sensitive, and portable means of detecting biomolecules, which is crucial for disease diagnosis and monitoring. nih.govmdpi.com Fluorenone-based compounds have been successfully incorporated into the design of these sensors.

One example is a novel electrochemical sensor for the detection of the pesticide chlorpyrifos. dntb.gov.ua This sensor utilizes a glassy carbon electrode modified with a fluorenone derivative functionalized with reduced graphene oxide (RGO-NS). dntb.gov.ua In another application, fluorenone-based fluorescent and colorimetric sensors were developed for the selective detection of iodide ions. nih.govacs.org These sensors demonstrated high sensitivity and were successfully used for the fluorescence imaging of iodide in live HeLa cells. nih.gov The development of such sensors highlights the versatility of the fluorenone scaffold in the field of analytical chemistry and biomedical diagnostics.

Emerging Research Directions and Future Prospects of 1 Fluoro 9h Fluoren 9 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluoren-9-ones has traditionally relied on methods that can involve harsh reagents and conditions. However, the demand for greener and more efficient chemical processes has spurred the development of novel synthetic strategies.

A notable advancement is the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes. nih.gov This method offers an efficient route to substituted fluoren-9-ones, including 1-Fluoro-9H-fluoren-9-one, from readily available starting materials. nih.gov A key advantage of this approach is the avoidance of harsh oxidizing agents and strong mineral acids, which are common in classical methods. nih.gov The process has demonstrated tolerance for various functional groups, including multiple halogen substitutions. nih.gov

Another significant development is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. acs.org This methodology provides high yields of fluoren-9-ones and has been successfully applied to the synthesis of polycyclic and heterocyclic analogues. acs.org

Furthermore, research into the aerobic oxidation of 9H-fluorenes presents a highly efficient and environmentally friendly "green" method for synthesizing 9-fluorenones. rsc.orgresearchgate.net This process can be conducted under ambient conditions using potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF), yielding high purity products with simple workup procedures. researchgate.net

These modern synthetic approaches represent a significant step towards more sustainable and versatile production of this compound and its derivatives, opening up new avenues for their application.

Exploration of Advanced Applications in Optoelectronics and Energy Conversion

The inherent photophysical properties of the fluorene (B118485) scaffold make its derivatives, including this compound, highly promising for applications in optoelectronics and energy conversion. The introduction of a fluorine atom can further enhance these properties, such as stability and charge transport characteristics.

Fluorene-based compounds are actively being investigated for their use in:

Organic Light-Emitting Diodes (OLEDs): The excellent electronic properties of fluorenone derivatives contribute to improved charge transport and light emission efficiency in OLEDs. The fluorine substitution can enhance stability, making them valuable components for next-generation displays.

Organic Photovoltaics (OPVs): The ability of these compounds to facilitate exciton (B1674681) generation and transport is crucial for solar energy conversion. Incorporating fluorenone derivatives into polymer blends has been shown to significantly improve the performance of photovoltaic devices. For instance, a polymer containing a 9-alkylidene-9H-fluorene unit demonstrated a power conversion efficiency of 6.2%. acs.org

Light-Conversion Molecular Devices: Europium complexes incorporating fluorene-based ligands have shown potential as light-conversion molecular devices. rsc.org These materials can efficiently absorb light and re-emit it at different wavelengths, a property valuable for various photonic applications. rsc.org

Application AreaKey Property of this compoundPotential Impact
Organic Light-Emitting Diodes (OLEDs)Enhanced charge transport and stabilityMore efficient and durable displays
Organic Photovoltaics (OPVs)Facilitates exciton generation and transportImproved solar energy conversion efficiency
Light-Conversion DevicesEfficient light absorption and re-emissionAdvanced photonic and sensing technologies

Bio-inspired and Biomimetic Chemical Transformations

The structural motif of fluorene is found in various biologically significant molecules. mdpi.com This has inspired research into bio-inspired and biomimetic transformations involving this compound to create novel compounds with potential therapeutic applications.

Recent research has focused on synthesizing derivatives of fluorenone that exhibit antimicrobial and anticancer activities. researchgate.net For example, some fluorenone derivatives have been shown to inhibit the growth of various bacterial strains. The introduction of a fluorene moiety can enhance the pharmacological and pharmacokinetic properties of certain compounds. mdpi.com

The synthesis of polyarylated fluorene derivatives through biomimetic intramolecular electrophilic aromatic substitution is another promising area. researchgate.net This approach mimics the cyclization pathways that lead to natural products. researchgate.net

Furthermore, the development of fluorenone-based radioligands for positron emission tomography (PET) imaging highlights the intersection of synthetic chemistry and diagnostic medicine. nih.gov Specifically, [18F]-labeled fluoren-9-one derivatives have been designed and evaluated as selective ligands for the α7 nicotinic acetylcholine (B1216132) receptor, which is a target for various neurological disorders. nih.gov

Supramolecular Assembly and Self-Organized Systems

The planar and rigid structure of the fluorene core makes it an excellent building block for the construction of supramolecular assemblies and self-organized systems. These ordered structures can exhibit unique collective properties that are not present in the individual molecules.

Researchers are exploring how to control the self-assembly of fluorene-based conjugated polymers into well-defined nanostructures. researchgate.net By engineering the molecular structure and controlling the processing conditions, it is possible to create highly oriented thin films with anisotropic optical and electrical properties. researchgate.net

Fluorene derivatives functionalized with moieties capable of hydrogen bonding or metal coordination, such as pyridyl groups, have been used to create complex architectures like coordination polymers and metal-organic frameworks (MOFs). researchgate.netpreprints.org These materials have potential applications in sensing, catalysis, and gas storage. The inclusion of ethynyl (B1212043) linkers can further influence the formation of these structures through additional π-π interactions. preprints.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Life Sciences

The future of this compound chemistry lies in interdisciplinary research that bridges the gap between chemistry, materials science, and the life sciences. The versatility of this compound allows for its application in a wide array of fields, fostering collaboration and innovation.

In materials science, this compound serves as a precursor for advanced materials with tailored optical and electronic properties. Its derivatives are being incorporated into conjugated polymers for use in coatings, adhesives, and electronic devices.

In the life sciences, beyond its potential as a scaffold for therapeutic agents, fluorenone derivatives are being investigated for their role in biosensing. researchgate.net For example, a conjugated molecular triad (B1167595) based on 9,9-dioctyl-9H-fluorene has been successfully synthesized and shown to act as a fluorescence sensor. researchgate.net The interaction with biological molecules can lead to changes in the photophysical properties of the fluorene derivative, enabling detection.

The convergence of these scientific disciplines will undoubtedly unlock the full potential of this compound and its derivatives, leading to the development of novel technologies and solutions to pressing scientific challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.